![molecular formula C25H24F2N2O5 B1193871 YH-GKA](/img/no-structure.png)
YH-GKA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
YH-GKA is a novel glucokinase activator, significantlt decreasing in blood glucose levels with no adverse effects on serum lipids or body weight
Wissenschaftliche Forschungsanwendungen
Impact on Pancreatic β-Cells and Type 2 Diabetes
YH-GKA, a glucokinase activator, has shown potential in the treatment of type 2 diabetes by influencing pancreatic β-cells. It enhances cell proliferation and diminishes glucotoxic apoptosis in these cells. This action is achieved through the upregulation of insulin receptor substrate-2 and activation of AKT/protein kinase B phosphorylation, leading to an increase in beta-catenin and cyclin D2 mRNA expression. YH-GKA also inactivates GSK3β by increasing phosphorylation, indicating its role in promoting beta cell growth and preventing glucotoxic beta cell apoptosis (Oh et al., 2014).
YH-GKA as a Therapeutic Candidate
YH-GKA has been identified as an effective glucokinase activator with potential therapeutic applications for type 2 diabetes. Its efficacy is highlighted by a substantial decrease in blood glucose levels in animal models without adverse effects on serum lipids or body weight. This suggests its viability as a promising candidate for diabetes therapy (Park, 2012).
Comparative Efficacy with Other Diabetes Medications
In comparative studies, YH-GKA demonstrated a glucose area under the curve reduction comparable to that of metformin, a widely used diabetes medication. This indicates its potential as a highly effective treatment option in managing type 2 diabetes (Park et al., 2013).
Insights into Glucokinase Activation Mechanisms
Research on YH-GKA provides valuable insights into the mechanisms of glucokinase activation. This contributes to a better understanding of glucose metabolism and the development of new therapeutic strategies for diabetes management (Grewal et al., 2014).
Challenges and Future Directions
Despite its promising potential, the development of YH-GKA and similar compounds as clinically useful drugs for diabetes therapy has faced challenges. Issues such as hyperlipidemia, vascular hypertension, and loss of efficacy over time highlight the need for a reappraisal of the GKA strategy and the development of more specific molecular and clinical tools for diabetes treatment (Matschinsky, 2013).
Eigenschaften
Produktname |
YH-GKA |
---|---|
Molekularformel |
C25H24F2N2O5 |
Molekulargewicht |
470.4728 |
IUPAC-Name |
(S)-6-(3-(2,6-Difluorophenethyl)-5-((1-methoxypropan-2-yl)oxy)benzamido)nicotinic acid |
InChI |
InChI=1S/C25H24F2N2O5/c1-15(14-33-2)34-19-11-16(6-8-20-21(26)4-3-5-22(20)27)10-18(12-19)24(30)29-23-9-7-17(13-28-23)25(31)32/h3-5,7,9-13,15H,6,8,14H2,1-2H3,(H,31,32)(H,28,29,30)/t15-/m0/s1 |
InChI-Schlüssel |
GQAYYDKEDCYYMN-HNNXBMFYSA-N |
SMILES |
O=C(O)C1=CN=C(NC(C2=CC(O[C@@H](C)COC)=CC(CCC3=C(F)C=CC=C3F)=C2)=O)C=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
YH-GKA; YH GKA; YHGKA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.